

# Discovery and history of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

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## Compound of Interest

Compound Name: 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Cat. No.: B1315532

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An In-depth Technical Guide to **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile**: Synthesis, History, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry. While the specific historical discovery of this molecule is not prominently documented, its synthesis is rooted in established methodologies for pyrimidine ring formation. This guide details a representative synthetic protocol, explores the compound's chemical properties, and extensively discusses its role as a versatile building block for the development of novel therapeutic agents. The applications of its derivatives, ranging from anticancer to antimicrobial agents, are highlighted, underscoring the strategic importance of this chemical scaffold.

## Introduction to 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

**4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile**, with CAS number 89079-62-9, is a substituted pyrimidine that has emerged as a crucial intermediate in the synthesis of complex, biologically active molecules.<sup>[1][2]</sup> The pyrimidine nucleus is a fundamental component of natural compounds such as nucleic acids and vitamins, and its derivatives are known to exhibit

a wide range of pharmacological activities.[3] This has made the pyrimidine scaffold a privileged structure in drug discovery.[4]

The subject molecule is characterized by a pyrimidine ring functionalized with a methyl group at position 4, a methylthio group at position 2, and a carbonitrile group at position 5. These functional groups provide multiple reactive sites for further chemical modifications, making it an ideal starting material for generating diverse chemical libraries for high-throughput screening.

Table 1: Physicochemical Properties of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile**

Property	Value
CAS Number	89079-62-9
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub> S
Molecular Weight	165.22 g/mol
Appearance	Solid
Storage	2-8°C, sealed in a dry environment

(Data sourced from commercially available information)[2]

## Historical Context and Emergence in Synthetic Chemistry

The synthesis of pyrimidines has a rich history dating back to the late 19th century, with the Biginelli reaction, first reported in 1893, being a landmark multicomponent reaction for the formation of dihydropyrimidines.[5][6] Over the decades, numerous synthetic methods have been developed to access the diverse chemical space of pyrimidine derivatives.[7]

While a singular, seminal publication detailing the "discovery" of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile** is not apparent in the surveyed literature, its structural motif is consistent with compounds synthesized through well-established, multicomponent reaction strategies.[8][9] The emergence of this specific compound is more likely a result of the systematic exploration of pyrimidine chemistry, where variations in starting materials in reactions like the Biginelli condensation and subsequent modifications led to its synthesis.[10]

In recent years, it has become a readily available and widely utilized building block in both academic and industrial research, a testament to its utility in constructing more complex molecular architectures.

## General Synthetic Methodologies

The synthesis of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile** can be achieved through a multi-step process that is representative of general pyrimidine synthesis. A plausible and widely applicable method involves the initial formation of a thiopyrimidine ring, followed by methylation.

## Representative Synthesis Protocol

This protocol is a generalized procedure based on established pyrimidine syntheses.

### Step 1: Synthesis of 4-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of an appropriate  $\beta$ -dicarbonyl compound (or its enol ether equivalent), thiourea, and a suitable aldehyde in a protic solvent such as ethanol.
- **Catalysis:** Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, to the mixture.<sup>[5]</sup>
- **Reaction:** Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

### Step 2: Methylation of the Thioxo Group

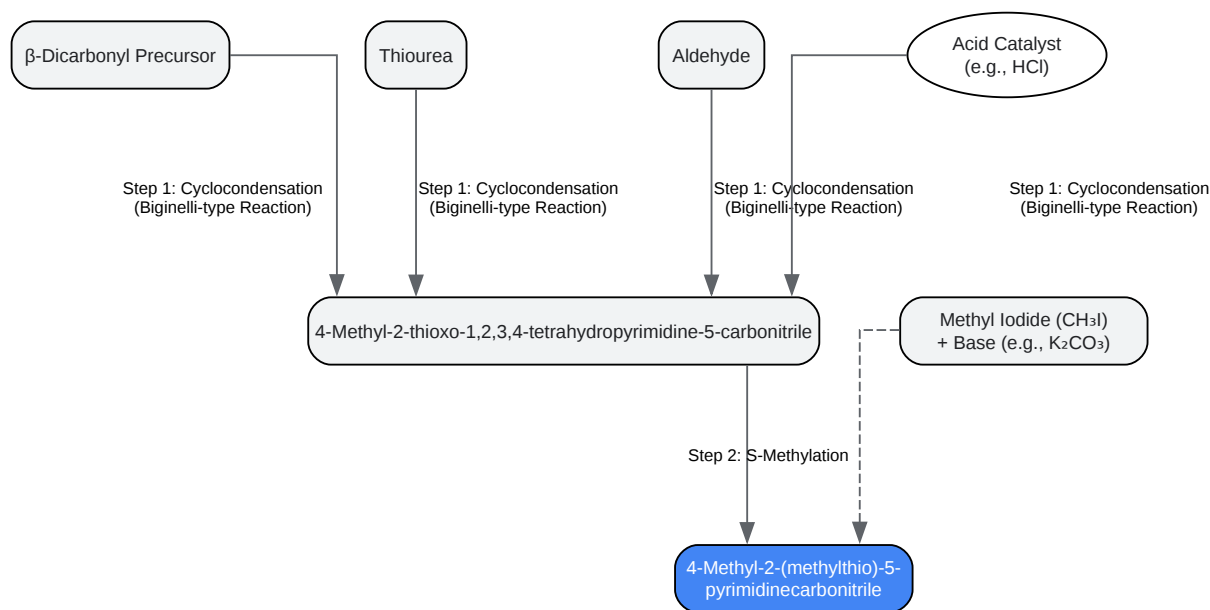
- **Reaction Setup:** Dissolve the product from Step 1 in a suitable solvent, such as dimethylformamide (DMF) or an alcohol.
- **Base and Methylating Agent:** Add a base, such as potassium carbonate or sodium hydroxide, to the solution, followed by the dropwise addition of a methylating agent, typically

methyl iodide.

- Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Work-up: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile** can be further purified by column chromatography or recrystallization.

#### Causality in Experimental Choices:

- Multicomponent Reaction: The use of a one-pot, three-component reaction in Step 1 is highly efficient, as it rapidly builds molecular complexity from simple, readily available starting materials.<sup>[5][9]</sup>
- Acid Catalysis: The acid catalyst in the Biginelli-type reaction is crucial for activating the aldehyde carbonyl group towards nucleophilic attack and for promoting the cyclization and dehydration steps.<sup>[5]</sup>
- S-Methylation: The sulfur atom of the thioxo group is a soft nucleophile and readily undergoes alkylation with methyl iodide, a soft electrophile. The use of a base is necessary to deprotonate the thiourea-derived moiety, forming a more potent nucleophile.



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Caption: Generalized Synthetic Route

## Applications in Drug Discovery and Medicinal Chemistry

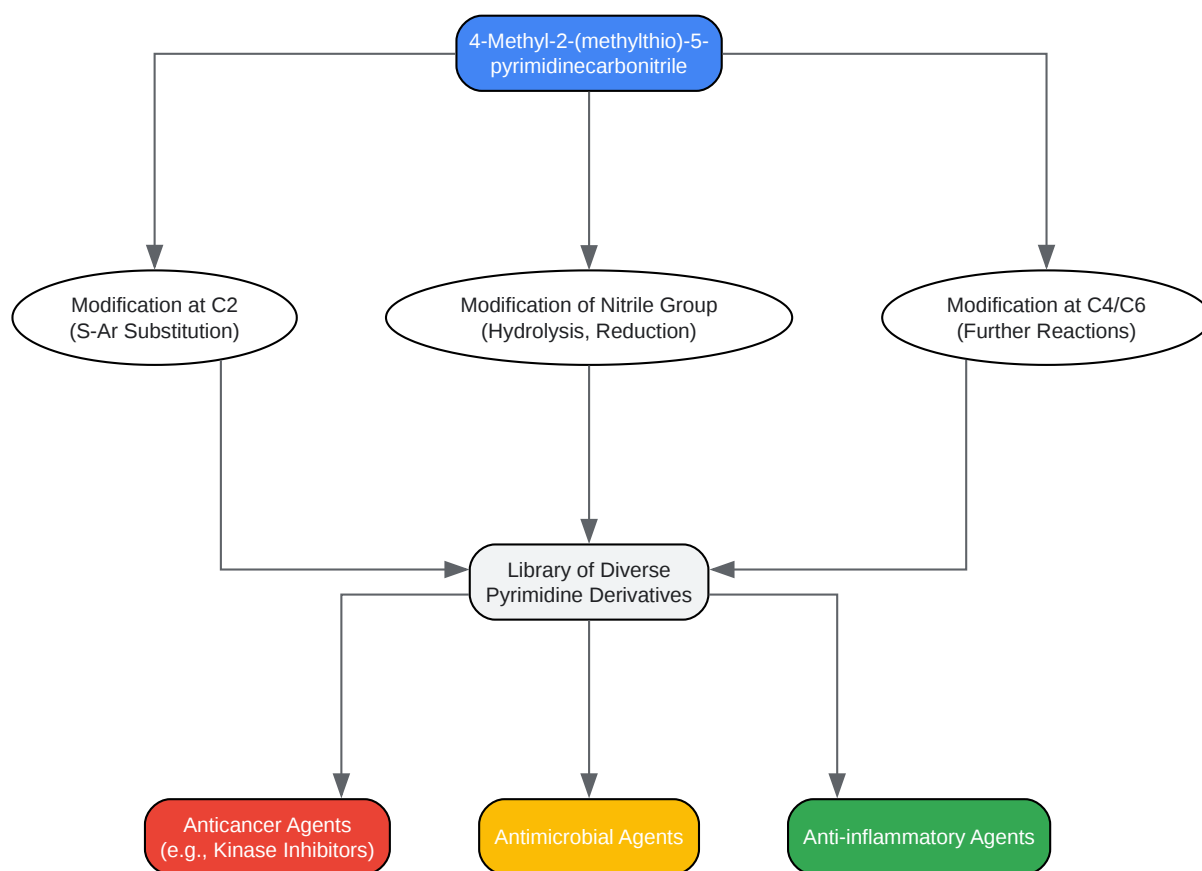
The true value of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile** lies in its role as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its functional groups serve as handles for diversification.

- **The Methylthio Group:** This group is an excellent leaving group, allowing for nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) reactions. This enables the introduction of various amine, alcohol, and thiol functionalities at the C2 position, which is a common strategy for tuning the biological activity of pyrimidine-based drugs.[11]

- **The Nitrile Group:** The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions, further expanding the chemical diversity of the derivatives.
- **The Pyrimidine Core:** The nitrogen atoms in the pyrimidine ring can be quaternized or can act as hydrogen bond acceptors, which is crucial for interactions with biological targets like enzymes and receptors.

Derivatives of the pyrimidine-5-carbonitrile core have shown promise in several therapeutic areas:

- **Anticancer Agents:** Many derivatives have been synthesized and evaluated as potent anticancer agents. For example, they have been shown to act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway and as VEGFR-2 inhibitors.[\[12\]](#)[\[13\]](#)
- **Antimicrobial Agents:** The pyrimidine scaffold is present in many known antimicrobial drugs. Derivatives of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile** have been investigated for their antibacterial and antifungal activities.[\[4\]](#)
- **Kinase Inhibitors:** The pyrimidine core is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, researchers can design selective inhibitors for specific kinases that are implicated in various diseases.[\[14\]](#)



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Caption: Drug Discovery Workflow

## Conclusion

**4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile** is a prime example of a relatively simple heterocyclic compound that has gained significant importance as a molecular scaffold in modern drug discovery. While its own history is not marked by a singular moment of discovery, its utility is firmly established in the broader context of pyrimidine chemistry. The strategic placement of its functional groups allows for extensive chemical modification, leading to the generation of large libraries of compounds with diverse and potent biological activities. As the

search for novel therapeutics continues, the role of such versatile building blocks in the design and synthesis of next-generation drugs is set to expand even further.

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